molecular formula C14H14ClNO2 B13867018 1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid

1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid

Cat. No.: B13867018
M. Wt: 263.72 g/mol
InChI Key: IGOXAGQBLXXRCW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is a synthetic organic compound characterized by a pyrrole ring substituted with a 4-chlorophenylmethyl group and two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the pyrrole ring using a 4-chlorobenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Pyrrole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Clocinizine: An antihistamine with a similar 4-chlorophenyl group.

    Pyraclostrobin: A fungicide with a related aromatic structure.

Uniqueness: 1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C14H14ClNO2/c1-9-7-13(14(17)18)10(2)16(9)8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,17,18)

InChI Key

IGOXAGQBLXXRCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=C(C=C2)Cl)C)C(=O)O

Origin of Product

United States

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